Benzenesulfonamide, 4-methyl-N-1H-pyrazol-3-YL-(9CI)
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Overview
Description
Benzenesulfonamide, 4-methyl-N-1H-pyrazol-3-YL-(9CI) is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-1H-pyrazol-3-YL-(9CI) typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-amino-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-1H-pyrazol-3-YL-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-1H-pyrazol-3-YL-(9CI) has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial and anticancer agent.
Biological Research: It is used in studies involving enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in the treatment of conditions like glaucoma and certain cancers.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-1H-pyrazol-3-YL-(9CI) involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in intraocular pressure in glaucoma patients or inhibit tumor growth in certain cancers .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 4-methyl-N-1H-pyrazol-5-YL-(9CI)
- Benzenesulfonamide, 4-methyl-N-1H-pyrazol-4-YL-(9CI)
- Benzenesulfonamide, 4-methyl-N-1H-pyrazol-2-YL-(9CI)
Uniqueness
Benzenesulfonamide, 4-methyl-N-1H-pyrazol-3-YL-(9CI) is unique due to its specific substitution pattern on the pyrazole ring, which can influence its biological activity and chemical reactivity. This unique structure may result in different binding affinities and selectivities compared to other similar compounds .
Properties
CAS No. |
3161-65-7 |
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Molecular Formula |
C10H11N3O2S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
4-methyl-N-(1H-pyrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H11N3O2S/c1-8-2-4-9(5-3-8)16(14,15)13-10-6-7-11-12-10/h2-7H,1H3,(H2,11,12,13) |
InChI Key |
WIBCODMQXSROKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=NN2 |
Origin of Product |
United States |
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